D-Glucitol hexakis(bromoacetate)
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Overview
Description
D-Glucitol hexakis(bromoacetate) is a chemical compound with the molecular formula C18H20Br6O12 and a molecular weight of 907769
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucitol hexakis(bromoacetate) typically involves the esterification of D-glucitol with bromoacetic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bonds, resulting in the substitution of the hydroxyl groups of D-glucitol with bromoacetate groups .
Industrial Production Methods
The process would likely include steps for purification and isolation of the final product, such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
D-Glucitol hexakis(bromoacetate) can undergo various chemical reactions, including:
Substitution Reactions: The bromoacetate groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield D-glucitol and bromoacetic acid.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, the bromoacetate groups can be modified through such processes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.
Major Products Formed
Substitution Reactions: Products include derivatives of D-glucitol with various functional groups replacing the bromoacetate groups.
Hydrolysis: The primary products are D-glucitol and bromoacetic acid.
Scientific Research Applications
D-Glucitol hexakis(bromoacetate) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules through substitution reactions.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through esterification reactions.
Mechanism of Action
The mechanism of action of D-Glucitol hexakis(bromoacetate) primarily involves its ability to undergo esterification and substitution reactions. The bromoacetate groups can react with nucleophiles, allowing the compound to modify other molecules. This reactivity makes it useful in various applications, such as drug delivery and biomolecule modification .
Comparison with Similar Compounds
Similar Compounds
D-Glucitol hexakis(acetate): Similar to D-Glucitol hexakis(bromoacetate), but with acetate groups instead of bromoacetate groups.
D-Glucitol hexakis(chloroacetate): Contains chloroacetate groups instead of bromoacetate groups.
D-Glucitol hexakis(benzoylate): Contains benzoylate groups instead of bromoacetate groups.
Uniqueness
D-Glucitol hexakis(bromoacetate) is unique due to the presence of bromoacetate groups, which provide distinct reactivity compared to other ester derivatives. The bromoacetate groups are more reactive towards nucleophiles, making the compound particularly useful in substitution reactions and biomolecule modification .
Properties
CAS No. |
94232-79-8 |
---|---|
Molecular Formula |
C18H20Br6O12 |
Molecular Weight |
907.8 g/mol |
IUPAC Name |
[(2S,3R,4R,5R)-2,3,4,5,6-pentakis[(2-bromoacetyl)oxy]hexyl] 2-bromoacetate |
InChI |
InChI=1S/C18H20Br6O12/c19-1-11(25)31-7-9(33-13(27)3-21)17(35-15(29)5-23)18(36-16(30)6-24)10(34-14(28)4-22)8-32-12(26)2-20/h9-10,17-18H,1-8H2/t9-,10+,17-,18-/m1/s1 |
InChI Key |
KXLVTWBHOAXHQM-AYBUMKCRSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](COC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr |
Canonical SMILES |
C(C(C(C(C(COC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr)OC(=O)CBr |
Origin of Product |
United States |
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